Efficient Anhydride Acylation
In a direct head-to-head comparison of four vanadyl species, vanadyl triflate demonstrated the highest catalytic efficiency for the nucleophilic acyl substitution of anhydrides with alcohols, amines, and thiols [1]. The study screened VO(OTf)₂, VO(acac)₂, VO(acac)₃, and V₂O₅ under identical conditions, with vanadyl triflate facilitating reactions in high yields and with high chemoselectivity [1]. This superior performance is mechanistically linked to the amphoteric character of the V=O unit, a feature unique to vanadyl triflate among the catalysts tested [1].
| Evidence Dimension | Catalytic efficiency ranking |
|---|---|
| Target Compound Data | Most efficient catalyst among four vanadyl species tested |
| Comparator Or Baseline | VO(acac)₂, VO(acac)₃, and V₂O₅; all less efficient |
| Quantified Difference | Qualitative ranking: VO(OTf)₂ > VO(acac)₂ ~ VO(acac)₃ > V₂O₅ |
| Conditions | Nucleophilic acyl substitution of anhydrides with alcohols, amines, and thiols under ambient conditions [1]. |
Why This Matters
This direct comparative evidence allows procurement decisions to be based on validated catalytic superiority rather than assuming interchangeability with other vanadyl sources.
- [1] Chen, C.-T.; Kuo, J.-H.; Pawar, V. D.; Munot, Y. S.; Weng, S.-S.; Ku, C.-H.; Liu, C.-Y. Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric Vanadyl Triflate. Org. Lett. 2001, 3, 23, 3709-3711. View Source
